molecular formula C7H9N5 B12095548 6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine

6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B12095548
M. Wt: 163.18 g/mol
InChI Key: JWNZZKXJQRCTSX-UHFFFAOYSA-N
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Description

6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C₇H₉N₅ It is a derivative of imidazo[1,2-b]pyridazine, characterized by the presence of a hydrazinyl group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridine with appropriate hydrazine derivatives. One common method includes the reaction of 2-aminopyridine with hydrazine hydrate under reflux conditions, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives with different functional groups.

Scientific Research Applications

6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

    2-Methylimidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with different substitution patterns.

    6-Hydrazinylimidazo[1,2-b]pyridazine: Lacks the methyl group at the 2-position.

    2-Hydrazinyl-6-methylimidazo[1,2-b]pyridazine: Has the hydrazinyl and methyl groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

(2-methylimidazo[1,2-b]pyridazin-6-yl)hydrazine

InChI

InChI=1S/C7H9N5/c1-5-4-12-7(9-5)3-2-6(10-8)11-12/h2-4H,8H2,1H3,(H,10,11)

InChI Key

JWNZZKXJQRCTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)NN

Origin of Product

United States

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